molecular formula C11H14N2O B1280413 4-Amino-1-benzylpyrrolidin-2-one CAS No. 368429-69-0

4-Amino-1-benzylpyrrolidin-2-one

Cat. No.: B1280413
CAS No.: 368429-69-0
M. Wt: 190.24 g/mol
InChI Key: ZBULGGJXBMLOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-benzylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C11H14N2O It is a derivative of pyrrolidinone, featuring an amino group at the fourth position and a benzyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-benzylpyrrolidin-2-one.

One common synthetic route involves the reduction of 4-nitro-1-benzylpyrrolidin-2-one to this compound using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques like crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Amino-1-benzylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the derivatives and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a benzyl group.

    4-Amino-1-phenylpyrrolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.

    4-Amino-1-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

4-Amino-1-benzylpyrrolidin-2-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets.

Properties

IUPAC Name

4-amino-1-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBULGGJXBMLOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462613
Record name 4-amino-1-benzylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368429-69-0
Record name 4-amino-1-benzylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-benzylpyrrolidin-2-one
Reactant of Route 2
4-Amino-1-benzylpyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-Amino-1-benzylpyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-Amino-1-benzylpyrrolidin-2-one
Reactant of Route 5
4-Amino-1-benzylpyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-Amino-1-benzylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.